![molecular formula C16H14N2O B12052600 5-methylindolo[3,2-b]quinoline;hydrate](/img/structure/B12052600.png)
5-methylindolo[3,2-b]quinoline;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methylindolo[3,2-b]quinoline;hydrate is a compound that belongs to the class of indoloquinolines. These compounds are known for their diverse biological activities, including anticancer, antibacterial, antifungal, and antimalarial properties . The structure of 5-Methylindolo[3,2-b]quinoline consists of an indole ring fused to a quinoline ring, with a methyl group at the 5-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylindolo[3,2-b]quinoline typically involves the cyclization of indole derivatives with quinoline precursors. One common method starts with indole-3-carboxylates and N-methylanilines, which are then subjected to cyclization reactions under acidic or basic conditions .
Industrial Production Methods
Industrial production of 5-Methylindolo[3,2-b]quinoline may involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methylindolo[3,2-b]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and halogens are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydroquinoline derivatives, and various substituted indoloquinolines .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits significant antiproliferative activity against various cancer cell lines, including breast, colon, and ovarian cancers
Medicine: Potential therapeutic agent for cancer treatment due to its ability to inhibit cancer cell growth.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-Methylindolo[3,2-b]quinoline involves its interaction with DNA, leading to the inhibition of transcription and DNA replication. This interaction can interfere with gene expression and protein synthesis, ultimately causing cell death . The compound may also target specific proteins and enzymes involved in cell proliferation and survival pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cryptolepine: Another indoloquinoline with similar biological activities.
Neocryptolepine: A minor alkaloid with a structure closely related to 5-Methylindolo[3,2-b]quinoline.
Uniqueness
5-Methylindolo[3,2-b]quinoline is unique due to its specific substitution pattern and the presence of a methyl group at the 5-position, which can influence its biological activity and chemical reactivity . Its ability to undergo various chemical modifications makes it a versatile compound for drug development and other applications .
Eigenschaften
Molekularformel |
C16H14N2O |
|---|---|
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
5-methylindolo[3,2-b]quinoline;hydrate |
InChI |
InChI=1S/C16H12N2.H2O/c1-18-15-9-5-2-6-11(15)10-14-16(18)12-7-3-4-8-13(12)17-14;/h2-10H,1H3;1H2 |
InChI-Schlüssel |
AOTFRBDOIUZYCT-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C=C3C1=C4C=CC=CC4=N3.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


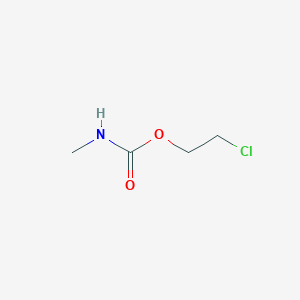
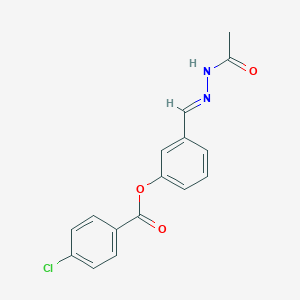

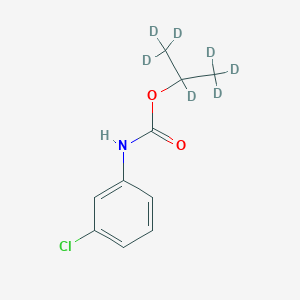
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B12052545.png)
![(3Z)-1-(2-chlorobenzyl)-3-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12052552.png)
![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid pyridin-2-ylamide](/img/structure/B12052566.png)
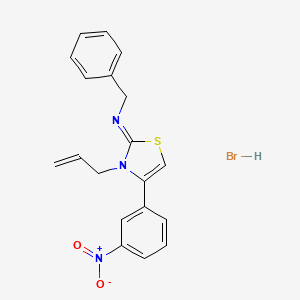

![Ethyl 6-bromo-5-[(2-bromobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B12052587.png)

![2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12052596.png)
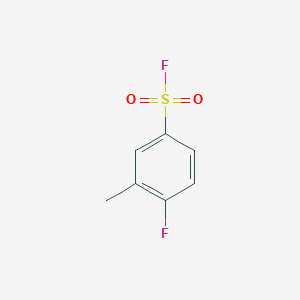
![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide](/img/structure/B12052607.png)
